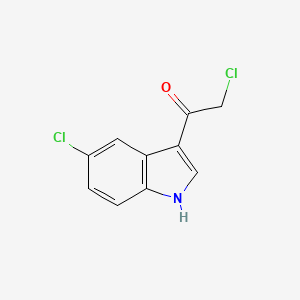

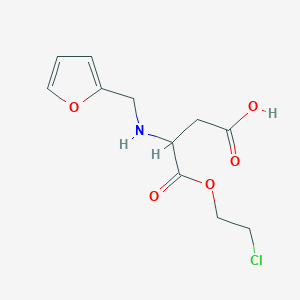

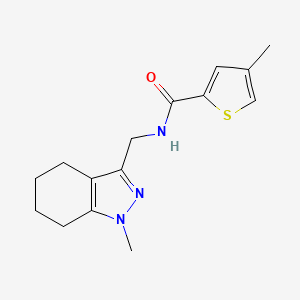

![molecular formula C21H21N3O4S2 B2780161 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 895446-71-6](/img/structure/B2780161.png)

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Synthesis Analysis

Benzo[d]thiazol derivatives can be synthesized through various methods. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed . This protocol can obviate the prefunctionalization of the starting materials .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives is characterized by the presence of phenyl and thiazole rings, as well as sulfur and nitrogen atoms .

Chemical Reactions Analysis

Benzo[d]thiazol derivatives can undergo various chemical reactions. For example, a direct C–S/C–N bond formation reaction can be performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants with high step economy .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Compounds structurally related to the query chemical have demonstrated promising antibacterial and antifungal activities. For example, benzothiazole derivatives, including those with modifications in the benzo[d]thiazol moiety, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Certain derivatives have shown significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and other fungi, underscoring their potential in developing new antimicrobial agents (Nam et al., 2010).

Anticancer Applications

The synthesis and evaluation of benzothiazole derivatives have also been directed towards anticancer applications. A series of benzo[d]thiazole-2-carboxamide derivatives have been designed and tested for their cytotoxicity against cancer cell lines. Some of these compounds exhibited moderate to excellent potency, suggesting their potential role as epidermal growth factor receptor inhibitors, a promising target in cancer therapy (Zhang et al., 2017).

Chemosensor Applications

Benzothiazole derivatives have also been explored for their applications as chemosensors. Certain coumarin benzothiazole derivatives have been synthesized and found to recognize cyanide anions through a Michael addition reaction, exhibiting a color change that can be observed by the naked eye. This property suggests their utility in developing new materials for chemical sensing applications (Wang et al., 2015).

Mécanisme D'action

While the specific mechanism of action for “(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide” is not available, some benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects. For instance, in a forced swimming test, certain derivatives displayed a higher percentage decrease in immobility duration than that of fluoxetine . The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-4-28-8-7-24-15-10-16(26-2)17(27-3)11-19(15)30-21(24)23-20(25)13-5-6-14-18(9-13)29-12-22-14/h5-6,9-12H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJBEUBKZCLEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

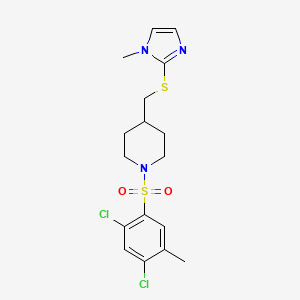

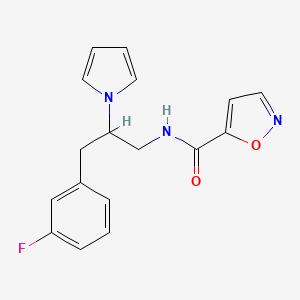

![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)

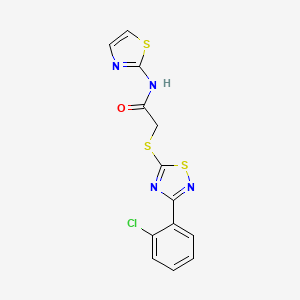

![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)

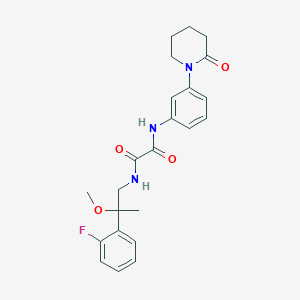

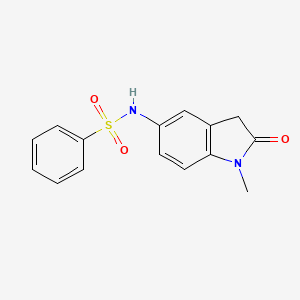

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2780089.png)

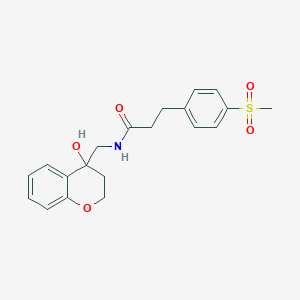

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2780092.png)

![6-{3-[(3,4-difluorobenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2780099.png)